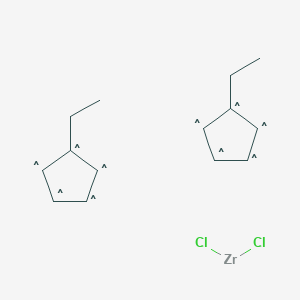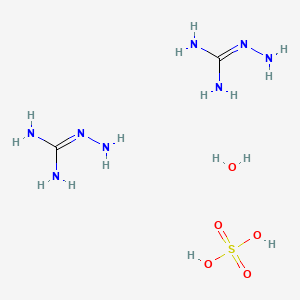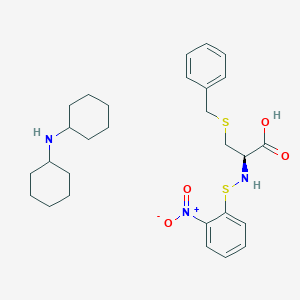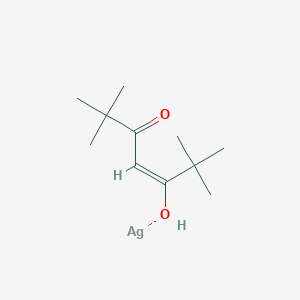
Bis(ethylcyclopentadienyl)zirconium dichloride; 97%, ampouled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylcyclopentadienyl)zirconium dichloride is a laboratory chemical . It is used as a catalyst for efficient synthesis of pyrrole and simplifies the purification process economically . It is also used to promote greener amidations of carboxylic acids and amines in catalytic amounts .
Synthesis Analysis
The synthesis of Bis(cyclopentadienyl)zirconium dichloride involves the depolymerization of cyclopentadiene under a nitrogen atmosphere. The cyclopentadiene monomers obtained by distillation at 40-42 ℃ are collected in a flask cooled by an ice-water bath for subsequent use .Molecular Structure Analysis
The molecular formula of Bis(ethylcyclopentadienyl)zirconium dichloride is C10H10Cl2Zr . The molecular weight is 292.316 .Chemical Reactions Analysis
Bis(ethylcyclopentadienyl)zirconium dichloride serves as a catalyst in various reactions. It enables efficient synthesis of pyrrole with high yields . It is also used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .Physical And Chemical Properties Analysis
Bis(ethylcyclopentadienyl)zirconium dichloride appears as a pale yellow powder . The exact melting point, boiling point, density, and solubility in water are not specified .Applications De Recherche Scientifique
Catalysis in Ethylene Polymerization
Bis(ethylcyclopentadienyl)zirconium dichloride serves as a key component in homogeneous catalysis for ethylene polymerization . When combined with other catalysts, it facilitates the controlled polymerization of ethylene, leading to the production of polyethylene—the most commonly used plastic worldwide.
Stereoselective Glycosidation
In glycosidation reactions, this zirconocene compound demonstrates stereoselectivity. It can be employed to create glycosidic bonds, which are essential in carbohydrate chemistry and drug development .
Transamidation of Primary Amides with Amines
Bis(ethylcyclopentadienyl)zirconium dichloride participates in the catalyzed transamidation of primary amides with amines. This transformation is valuable in organic synthesis, allowing the conversion of amides into different functional groups .
Conversion of Enynes to Bicyclic Cyclopentenones
Researchers have explored the use of zirconocene dichloride in converting enynes (compounds containing both alkene and alkyne functionalities) into bicyclic cyclopentenones. This reaction pathway opens up possibilities for constructing complex cyclic structures .
Real-Time Monitoring via Ambient Ionization Mass Spectrometry
In the context of ambient ionization mass spectrometry, droplet spray ionization from a glass microscope slide enables real-time monitoring of chemical reactions involving this compound. This technique provides insights into reaction kinetics and intermediates .
Synthetic Method Development
The combination of zirconium and zinc metals offers powerful opportunities for synthetic method development. Bis(ethylcyclopentadienyl)zirconium dichloride, when paired with zinc dichloride, accelerates heterocoupling reactions, leading to the formation of new carbon-carbon bonds. Such synergistic effects continue to advance the field of organometallic chemistry .
Safety and Hazards
Bis(ethylcyclopentadienyl)zirconium dichloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Bis(ethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound. It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are unsaturated compounds, such as olefins and alkynes .
Mode of Action
Cp2ZrCl2 interacts with its targets by catalyzing their polymerization and cross-linking reactions . It can also catalyze a series of organic synthesis reactions . This compound is particularly useful in the synthesis of high polymer materials and small organic compounds .
Biochemical Pathways
It is known that this compound plays a crucial role in the polymerization of ethylene . It can be used with Ziegler-Natta catalysts to promote the polymerization of ethylene, resulting in high-density polyethylene and other polymers .
Pharmacokinetics
It is known that this compound is soluble in organic solvents such as ether and chlorinated hydrocarbons, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.
Result of Action
The primary result of Cp2ZrCl2’s action is the formation of polymers from unsaturated compounds . It can catalyze the polymerization of ethylene to produce high-density polyethylene . This compound also has a wide range of applications in the synthesis of early-transition-metal complexes and organometallic compounds .
Action Environment
The action of Cp2ZrCl2 is influenced by environmental factors. It is stable at high temperatures but can lose its activity when exposed to air due to oxidation by moisture and oxygen . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents, and should avoid contact with air and moisture to prevent decomposition and corrosion of the container .
Propriétés
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPHVMXUMPVVBZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylcyclopentadienyl)zirconium dichloride | |
CAS RN |
73364-08-6 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)zirconium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)


